N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a 3-fluorobenzamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLJWMWCSUVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Fluorobenzamide Formation: The final step involves the coupling of the oxadiazole derivative with a fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the oxadiazole ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has been investigated for its potential anticancer properties. Studies have shown that compounds containing the oxadiazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have demonstrated growth inhibition percentages of up to 86% against specific cancer types such as SNB-19 and OVCAR-8 .
Case Study: Anticancer Activity
- Cell Lines Tested : SNB-19, OVCAR-8
- Percent Growth Inhibition : Up to 86%
These results indicate a promising avenue for further research into the compound's efficacy against cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that derivatives of oxadiazole can possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves interaction with microbial enzymes or structural components, leading to cell death or inhibition of growth.
Case Study: Antimicrobial Evaluation
- Tested Microorganisms : Various bacterial strains (Gram-positive and Gram-negative)
- Methodology : Turbidimetric method for assessing growth inhibition
Biological Mechanisms
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The presence of the oxadiazole ring allows for potential hydrogen bonding and π-π stacking interactions with proteins and enzymes, which are crucial for its anticancer and antimicrobial effects .
Synthesis Techniques
The synthesis of this compound typically involves the following steps:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.
- Introduction of the fluorobenzamide moiety through acylation reactions.
These synthetic routes are critical for optimizing yield and purity in laboratory settings.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Significant growth inhibition in cancer cell lines (up to 86%) |
| Antimicrobial Activity | Activity against bacterial and fungal strains | Effective against both Gram-positive and Gram-negative bacteria |
| Biological Mechanisms | Interaction with cellular targets through hydrogen bonding and π-π stacking | Mechanism not fully elucidated but shows promise in targeting enzymes/receptors |
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl and fluorobenzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Core Flexibility: The target compound’s 1,3,4-oxadiazole core is shared with COVPDB424 but differs from Example 53’s pyrazolo-pyrimidine system.
- Substituent Effects :
- Halogenation : The 4-bromophenyl group in the target compound contrasts with COVPDB424’s 3,5-dichloro-4-hydroxyphenyl. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
- Electron-Withdrawing Groups : The 3-fluorobenzamide in the target compound introduces moderate electron withdrawal, whereas COVPDB424’s sulfonyl fluoride is strongly electron-withdrawing, possibly increasing electrophilic reactivity [[2, ]].
- Functional Moieties : The benzamide group in the target compound and Example 53 may facilitate hydrogen bonding with biological targets, while COVPDB424’s sulfonyl fluoride could act as a covalent inhibitor.
Physicochemical Properties
- Melting Points : Example 53 exhibits a melting point of 175–178°C, likely due to its extended aromatic system and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to be lower due to reduced molecular complexity.
- Molecular Weight : The target compound (~369.2 g/mol) is significantly smaller than Example 53 (589.1 g/mol), which may improve bioavailability under Lipinski’s rule of five [[1, ]].
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound belonging to the class of 1,3,4-oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions between hydrazones and carboxylic acids or acyl hydrazines. Common methods include:
- Cyclodehydration : Utilizing agents like polyphosphoric acid (PPA) or sulfuric acid to facilitate the formation of the oxadiazole ring.
- Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time by using microwave irradiation.
For this compound specifically, the synthesis involves the introduction of a bromine atom on the phenyl ring and a fluorine atom on the benzamide moiety, enhancing its biological profile .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial activity. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Escherichia coli | 0.78 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These results indicate that this compound demonstrates potent antibacterial properties comparable to standard antibiotics such as amoxicillin and levofloxacin .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation levels compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The observed reduction in paw swelling ranged from 33% to 62%, indicating substantial anti-inflammatory activity .
Anticancer Properties
Emerging studies suggest that oxadiazole derivatives may possess anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include:
- Inhibition of DNA synthesis
- Induction of reactive oxygen species (ROS) production
These findings position oxadiazole derivatives as promising candidates for further development in cancer therapeutics .
Case Studies
Several case studies have reported on the efficacy of oxadiazole derivatives:
- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for antitubercular activity and found that compounds with bromine substitutions exhibited enhanced potency against Mycobacterium bovis BCG.
- Desai et al. (2018) : Focused on pyridine-based oxadiazoles which demonstrated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, highlighting the structural importance of substituents in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of acylhydrazides with appropriate carbonyl derivatives. For example, oxadiazole formation can be achieved via refluxing 3-fluorobenzamide derivatives with 4-bromophenyl-substituted precursors in the presence of activating agents like phosphoryl chloride (POCl₃) or carbodiimides. Reaction conditions (e.g., temperature: 80–100°C, time: 6–12 hours) must be carefully controlled to minimize side products such as uncyclized intermediates or over-oxidized species .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by structural confirmation using -NMR, -NMR, and ESI-MS is critical. For example, -NMR peaks for the oxadiazole ring protons typically appear at δ 8.1–8.5 ppm .
Q. Which spectroscopic and chromatographic techniques are most effective for purity assessment and structural elucidation?
- Analytical Workflow :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity. Retention times vary based on substituent polarity .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) provides exact mass matching (e.g., calculated [M+H] for CHBrFNO: 368.99 g/mol). IR spectroscopy confirms carbonyl (C=O, ~1670 cm) and oxadiazole (C=N, ~1600 cm) stretches .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry and intermolecular interactions?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals bond angles, torsion angles, and packing motifs. For example, the oxadiazole ring typically adopts a planar conformation, with dihedral angles <5° relative to adjacent phenyl rings. Halogen bonding between bromine and fluorine atoms may stabilize the crystal lattice .
Q. What in vitro bioassays are suitable for evaluating its biological activity, and how can contradictory data be reconciled?
- Assay Design :
- Enzyme Inhibition : Use fluorometric assays (e.g., α-glucosidase or lipoxygenase inhibition) with IC determination. Normalize activity against controls like acarbose .
- Receptor Binding : Radioligand displacement assays (e.g., CB1 receptor affinity testing) can be performed, with competitive binding curves analyzed using nonlinear regression. For example, structurally similar oxadiazoles show IC values in the nM range .
Q. How do substituent variations (e.g., bromophenyl vs. chlorophenyl) influence the compound’s physicochemical and pharmacological properties?
- SAR Studies :
- Lipophilicity : Replace bromine with chlorine to reduce logP (e.g., bromine: ~2.8 vs. chlorine: ~2.3), improving aqueous solubility.
- Bioactivity : Bromine’s electron-withdrawing effect enhances receptor binding affinity in some cases, as seen in CB1 ligands where 4-bromophenyl derivatives exhibit higher selectivity than chloro analogs .
Q. What computational strategies can predict its metabolic stability and toxicity profile?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to assess Lipinski’s Rule compliance (e.g., molecular weight <500 Da, logP <5).
- Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., oxadiazole rings may generate reactive metabolites) .
Methodological Considerations
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Troubleshooting :
- NMR Shifts : Use DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate -NMR spectra. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects.
- Mass Accuracy : Recalibrate HRMS instruments with internal standards (e.g., sodium formate clusters) to ensure <5 ppm error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
